Nintedanib vs. Sorafenib: Triple Angiokinase Inhibition with Superior FGFR Coverage
Nintedanib demonstrates balanced triple angiokinase inhibition across VEGFR, PDGFR, and FGFR families, whereas sorafenib lacks clinically meaningful FGFR inhibitory activity. In comparative kinase profiling, nintedanib inhibited FGFR1/2/3 with IC50 values of 69/37/108 nM, respectively, while sorafenib showed no reported FGFR inhibition at physiologically relevant concentrations [1]. For PDGFR-β, nintedanib exhibited an IC50 of 65 nM compared to sorafenib's 57 nM [1]. This broader FGFR coverage is mechanistically relevant for antifibrotic efficacy, as FGFR signaling drives fibroblast proliferation and myofibroblast differentiation in pulmonary fibrosis [2].
| Evidence Dimension | Kinase inhibition profile (IC50 in nM) |
|---|---|
| Target Compound Data | FGFR1: 69 nM, FGFR2: 37 nM, FGFR3: 108 nM; PDGFR-β: 65 nM; VEGFR2: 13 nM |
| Comparator Or Baseline | Sorafenib: FGFR1/2/3: not reported/no significant inhibition; PDGFR-β: 57 nM; VEGFR2: 90 nM |
| Quantified Difference | Nintedanib inhibits FGFR1/2/3 (69/37/108 nM) whereas sorafenib lacks FGFR activity; comparable PDGFR-β potency (65 vs 57 nM) |
| Conditions | Cell-free kinase inhibition assays; ATP concentrations at Km for each kinase |
Why This Matters
Procurement of nintedanib over sorafenib is justified for applications requiring FGFR pathway inhibition (e.g., pulmonary fibrosis models) where sorafenib's activity profile is insufficient.
- [1] PMC9488848 Table 2. Comparative IC50 values for multi-targeted kinase inhibitors. Nintedanib IC50: PDGFR-α/β 59/65 nM, VEGFR1/2/3 34/13/13 nM, FGFR1/2/3 69/37/108 nM. Sorafenib: PDGFR-β 57 nM, Raf-1 6 nM, B-Raf 22 nM, VEGFR-2 90 nM. View Source
- [2] Wollin L, Wex E, Pautsch A, Schnapp G, Hostettler KE, Stowasser S, Kolb M. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. Eur Respir J. 2015 May;45(5):1434-45. View Source
